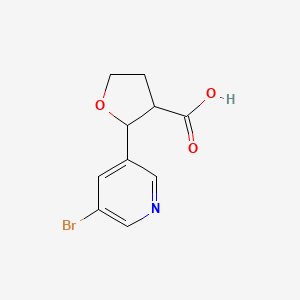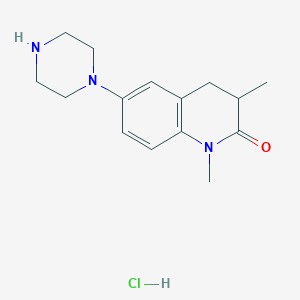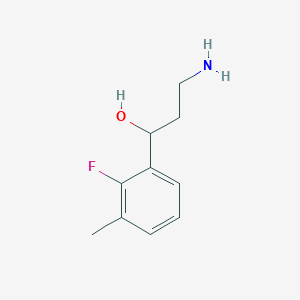
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is an organic compound with the molecular formula C10H14FNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group on the same carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-amino-1-(2-fluoro-3-methylphenyl)propan-1-one, while reduction of the amino group can yield 3-(2-fluoro-3-methylphenyl)propan-1-amine.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: A simpler analog without the fluorine and methyl groups.
3-Amino-1-(2-fluorophenyl)propan-1-OL: Similar structure but lacks the methyl group.
3-Amino-1-(3-methylphenyl)propan-1-OL: Similar structure but lacks the fluorine atom.
Uniqueness
3-Amino-1-(2-fluoro-3-methylphenyl)propan-1-OL is unique due to the presence of both the fluorine and methyl groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9,13H,5-6,12H2,1H3 |
Clave InChI |
KKJAAXBDJLYDHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(CCN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


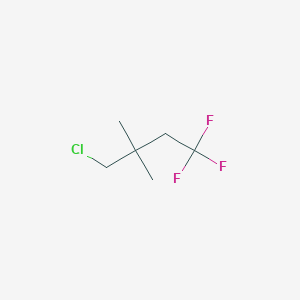
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
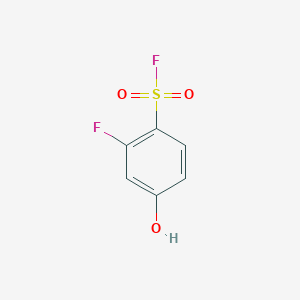
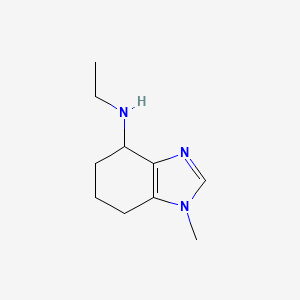
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
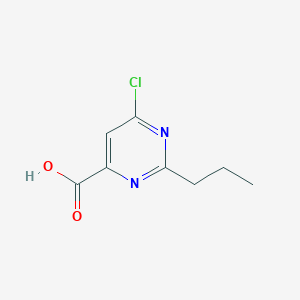
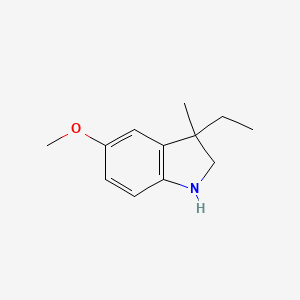

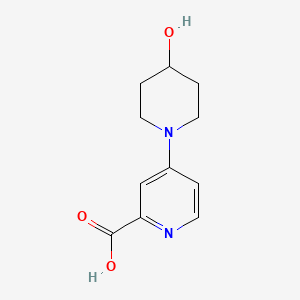
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
